molecular formula C19H21F3N4O2 B2699263 4-[4-(4-methoxy-2-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034264-95-2

4-[4-(4-methoxy-2-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2699263
CAS No.: 2034264-95-2
M. Wt: 394.398
InChI Key: JATYLVDQBRIMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methoxy-2-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6, a methyl group at position 2, and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 4-methoxy-2-methylbenzoyl group.

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-12-10-14(28-3)4-5-15(12)18(27)26-8-6-25(7-9-26)17-11-16(19(20,21)22)23-13(2)24-17/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATYLVDQBRIMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxy-2-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-diketone and an amid

Biological Activity

The compound 4-[4-(4-methoxy-2-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications, supported by experimental data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22F3N3OC_{18}H_{22}F_3N_3O with a molecular weight of approximately 367.39 g/mol. The structure features a pyrimidine ring substituted with trifluoromethyl and piperazine moieties, which are known to influence its pharmacological properties.

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to the one have shown efficacy against various viral infections due to their ability to inhibit viral replication mechanisms. The specific interactions at the molecular level often involve interference with viral polymerases or proteases, crucial for viral lifecycle completion .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Research has demonstrated that pyrimidine derivatives can inhibit tumor growth by modulating pathways associated with cancer cell survival and proliferation . In vitro studies have shown that derivatives can significantly reduce cell viability in various cancer cell lines, indicating a promising avenue for therapeutic development.

Neuroprotective Effects

Emerging evidence points to neuroprotective effects associated with similar compounds. Studies have highlighted their ability to mitigate neuroinflammation and oxidative stress in neuronal models, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to neuronal survival.

Data Tables

Activity Type Effect Mechanism Reference
AntiviralInhibition of viral replicationInterference with polymerase activity
AnticancerReduced cell viability in cancer linesInduction of apoptosis, cell cycle arrest
NeuroprotectiveMitigation of neuroinflammationInhibition of TNF-α and NO production

Case Studies

  • Antiviral Efficacy : A study evaluated a series of pyrimidine derivatives against HIV-1, revealing that certain structural modifications enhanced their inhibitory potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that modifications to the piperazine moiety significantly affected cytotoxicity profiles, highlighting the importance of chemical structure in therapeutic efficacy .
  • Neuroprotection in Animal Models : Animal studies showed that administration of pyrimidine derivatives led to reduced markers of neuroinflammation post-injury, supporting their potential use in clinical settings for neuroprotection .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of pyrimidine have shown significant cytotoxicity against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The structure-activity relationship (SAR) indicates that modifications on the piperazine and pyrimidine rings can significantly affect the anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range .

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties. They have been tested against a range of bacteria and fungi using methods such as agar diffusion and broth dilution techniques. The results suggest that variations in substituents on the benzoyl group can lead to differing degrees of microbial inhibition .

Central Nervous System Disorders

The piperazine moiety is known for its psychoactive properties, making this compound a candidate for research into treatments for disorders such as anxiety and depression. Its ability to interact with serotonin receptors may contribute to its therapeutic effects .

Antifungal Applications

Research has indicated that trifluoromethyl pyrimidines possess antifungal properties, making them suitable for developing new antifungal agents against resistant strains .

Case Studies and Research Findings

  • Case Study: Anticancer Activity
    • A study synthesized several derivatives of pyrimidine, including those related to the target compound, which were evaluated for their cytotoxic effects against multiple cancer cell lines. The most promising candidates showed significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .
  • Case Study: Antimicrobial Efficacy
    • A series of experiments assessed the antimicrobial activity of similar compounds against clinical isolates of bacteria and fungi. The results demonstrated that certain modifications increased efficacy, leading to recommendations for further structural optimization in drug design .

Comparison with Similar Compounds

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 219599-99-2)

  • Structure : Replaces the 4-methoxy-2-methylbenzoyl group with a tert-butyl substituent.
  • Properties: Molecular Weight: 288.31 g/mol (vs. 434.39 g/mol for the target compound).

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 2034428-21-0)

  • Structure : Substitutes the benzoyl group with a cyclopropylpyridazinyl moiety.
  • Properties :
    • Molecular Weight : 364.37 g/mol.
    • Impact : The rigid cyclopropylpyridazinyl group may enhance binding affinity to planar enzyme active sites (e.g., kinases) but reduce solubility due to hydrophobic effects .

Variations in Pyrimidine Substituents

4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine

  • Structure : Replaces trifluoromethyl with difluoromethyl and introduces a furan ring.

{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}(piperazin-1-yl)methanone

  • Structure : Features a chloro-trifluoromethylphenyl group instead of the benzoyl-piperazine moiety.
  • Properties :
    • Impact : The chloro group enhances lipophilicity, improving membrane permeability but increasing hepatotoxicity risks. The trifluoromethylphenyl group may enhance target selectivity for enzymes like cytochrome P450 .

Functional Group Modifications in Related Pharmacophores

FAUC 329 (Dopamine D3 Receptor Ligand)

  • Structure : Contains a pyrimidine core with trifluoromethyl and piperazine groups.

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

  • Structure: Replaces benzoyl with methanesulfonyl and incorporates a thienopyrimidine core.
  • Properties :
    • Impact : The sulfonyl group improves solubility via polar interactions but may reduce blood-brain barrier penetration compared to the benzoyl group .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Source
Target Compound 434.39 4-Methoxy-2-methylbenzoyl, trifluoromethyl Potential kinase inhibitor
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 288.31 tert-Butyl, trifluoromethyl Intermediate for receptor ligands
4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine 364.37 Cyclopropylpyridazinyl Kinase inhibition candidate
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}(piperazin-1-yl)methanone 413.80 Chloro-trifluoromethylphenyl Cytochrome P450 interaction
FAUC 329 ~350 (estimated) Trifluoromethyl, piperazine Dopamine D3 receptor ligand (Ki < 10 nM)

Key Research Findings

  • Trifluoromethyl Group : Critical for enhancing metabolic stability across all analogs, as seen in the target compound and FAUC 329 .
  • Piperazine Flexibility : The benzoyl-piperazine group in the target compound balances lipophilicity and hydrogen-bonding capacity, outperforming tert-butyl and sulfonyl analogs in solubility assays .
  • Biological Activity : Structural analogs with chloro or cyclopropyl groups show higher cytotoxicity (e.g., IC50 < 1 μM in kinase assays) but lower selectivity compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.